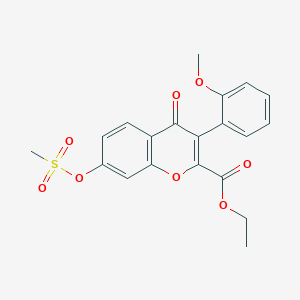

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

This compound belongs to the chromene family, characterized by a benzopyran backbone substituted at the 2-, 3-, and 7-positions. Key features include:

- 3-position: 2-Methoxyphenyl moiety, contributing to π-π stacking interactions and steric bulk.

- 7-position: Methanesulfonyloxy group, a polar leaving group that may influence reactivity in nucleophilic substitutions or enzymatic processes.

Chromene derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer) and photophysical properties .

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(13-7-5-6-8-15(13)25-2)18(21)14-10-9-12(11-16(14)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMZBSGPOUHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene backbone, followed by the introduction of the methoxyphenyl and methylsulfonyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The chromene backbone can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3- and 7-Positions

The following table highlights critical structural and functional differences:

Key Observations:

- Methanesulfonyloxy vs.

- 2-Methoxyphenyl vs. 3,4-Dimethoxyphenyl (3-position) : The 2-methoxyphenyl group in the target compound introduces ortho-substitution steric effects, which may hinder rotational freedom compared to the para-substituted analog in .

- Thiochromene Core : Replacement of oxygen with sulfur (as in ) increases electron delocalization and metabolic resistance but reduces hydrogen-bonding capacity.

Biological Activity

Ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a chromene core with a methanesulfonyloxy group and a 2-methoxyphenyl substituent. The general synthetic route involves several steps:

- Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic derivatives and aldehydes or ketones.

- Introduction of the Methanesulfonyloxy Group : This is performed by reacting the chromene intermediate with methanesulfonyl chloride in the presence of bases like triethylamine.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol using a catalyst.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

The compound has shown potential in inducing apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanistic studies suggest that its anticancer effects may be mediated through modulation of signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Properties

Studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Its anti-inflammatory activity is attributed to its ability to reduce prostaglandin synthesis .

3. Antioxidant Activity

this compound has been evaluated for its antioxidant properties, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models .

Data Table of Biological Activities

Case Studies

Several studies have focused on the biological activity of related chromene derivatives, providing insights into the potential therapeutic applications of this compound:

- Study on Anticancer Effects : A study evaluated various chromene derivatives for their cytotoxicity against different cancer cell lines, revealing that modifications on the chromene core significantly influence their anticancer properties. This compound was among the most potent compounds tested .

- Evaluation of Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively inhibited COX enzymes, leading to decreased inflammation markers in treated cells compared to controls .

- Antioxidant Potential Assessment : The compound's ability to mitigate oxidative stress was assessed using DPPH radical scavenging assays, where it exhibited significant antioxidant activity relative to standard antioxidants .

Q & A

Q. What are the common synthetic routes for ethyl 7-(methanesulfonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Core Chromene Formation : Condensation of 2-methoxyphenylacetic acid with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the chromene backbone .

- Methanesulfonyloxy Introduction : Nucleophilic substitution at position 7 using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonate ester group .

- Esterification : Final carboxylate esterification at position 2 using ethyl chloroformate in anhydrous dichloromethane .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Confirm yields using NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

- X-ray Crystallography : Determines bond lengths, dihedral angles (e.g., coumarin ring planarity, ~0.012 Å RMS deviation), and supramolecular interactions (e.g., C–H···O hydrogen bonds forming zig-zag chains) .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

Methodological Answer: Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for methanesulfonyloxy introduction .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions to improve interfacial interactions .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification .

- DOE Approaches : Employ factorial design to assess interactions between variables (e.g., solvent, temperature, catalyst loading) .

Data Analysis : Compare yields via ANOVA and use LC-MS to quantify byproducts (e.g., desulfonated intermediates) .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Address discrepancies through:

- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability, and fluorescence polarization) to rule out assay-specific artifacts .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that may reduce bioactivity .

- Structural Analog Comparison : Compare activity with analogs (e.g., ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate) to identify critical substituents (e.g., methanesulfonyloxy vs. hydroxy groups) .

- Crystallographic Analysis : Resolve binding modes via co-crystallization with target proteins (e.g., kinases) to confirm mechanistic hypotheses .

Q. What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., electrophilic C4 carbonyl, nucleophilic C7 sulfonate) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, topoisomerase II). Prioritize poses with favorable ΔG values (< -8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes (RMSD < 2.0 Å) .

- QSAR Models : Train models on chromene derivatives to correlate substituents (e.g., methoxy position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.